molecular formula C10H13NO4 B13765116 N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide

N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide

Cat. No.: B13765116
M. Wt: 211.21 g/mol
InChI Key: WCSXQBAXPUYDDV-UHFFFAOYSA-N
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Description

N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide is a synthetic organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This acetamide derivative features a multi-substituted benzene ring with hydroxy and methoxymethyl functional groups, a structure that aligns with a class of compounds known for their diverse research applications in medicinal chemistry . Phenoxy acetamide and related structures have been extensively investigated as core scaffolds in the development of pharmacologically active compounds, showing promise in areas such as anti-mycobacterial, anti-inflammatory, and anti-cancer research . The specific stereoelectronic properties imparted by its 2,5-dihydroxy substitution pattern and methoxymethyl ether group make it a valuable intermediate for further chemical exploration. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a standard in analytical studies. Its structure suggests potential for hydrogen bonding and metal coordination, which can be exploited in various biochemical and material science contexts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide

InChI

InChI=1S/C10H13NO4/c1-6(12)11-8-4-9(13)7(5-15-2)3-10(8)14/h3-4,13-14H,5H2,1-2H3,(H,11,12)

InChI Key

WCSXQBAXPUYDDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)O)COC)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of This compound typically involves:

  • Starting from a substituted phenol or nitrophenol derivative bearing the methoxymethyl group.
  • Introduction or preservation of hydroxyl groups at the 2 and 5 positions.
  • Conversion of amino or nitro groups to the acetamide functionality.
  • Use of acylation reagents such as acyl halides or acylating agents to form the acetamide bond.

Synthesis via Acyl Halide Intermediate (Based on US Patent US4379793A)

One robust approach involves the formation of an acyl halide intermediate from the corresponding acid, which then reacts with the hydroxyphenyl acetamide to yield the target compound.

Key steps:

  • Preparation of Acyl Halide:
    The acid precursor (e.g., substituted benzoic acid derivatives) is converted into the corresponding acyl halide using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus tribromide (PBr₃) in anhydrous conditions.

  • Reaction with N-(4'-hydroxyphenyl)acetamide:
    The acyl halide is then reacted with N-(4'-hydroxyphenyl)acetamide under reflux conditions to form the ester or amide linkage.

  • Isolation and Purification:
    The product is isolated by filtration, washing with hexane, and characterized by melting point and thin-layer chromatography (TLC).

Reaction conditions and yields:

Step Reagents/Conditions Yield/Notes
Acyl halide formation SOCl₂ or PCl₅, anhydrous solvent, reflux Dark thick oil, used without purification
Acyl halide + N-(4'-hydroxyphenyl)acetamide Reflux in chloroform/toluene Product melting point 210°C, TLC Rf 0.43

This method is applicable for various alkyl or halogen-substituted derivatives and yields compounds with anti-inflammatory and analgesic properties.

Halogenoacetamide Route via Nucleophilic Substitution (Based on EP Patent EP1103542A2)

Another effective synthesis involves the reaction of 2-methoxymethyl-4-nitrophenol with halogenoacetamides, followed by reduction and acylation steps.

Key steps:

  • Nucleophilic Substitution:
    2-methoxymethyl-4-nitrophenol is reacted with haloacetamide (iodoacetamide, bromoacetamide, or chloroacetamide) in a dipolar aprotic solvent such as acetone or ethylene glycol dimethyl ether under reflux.

    • Catalysis with iodide salts (e.g., sodium iodide or potassium iodide) improves conversion, especially when using less reactive chloroacetamide.
    • Iodide catalyst loading can be up to 50 mol% for optimal yields.
  • Rearrangement to Nitroaniline:
    The intermediate 2-(2-methoxymethyl-4-nitrophenoxy)acetamide is heated in solvents like dimethylformamide with a base (e.g., sodium or potassium carbonate) to rearrange to the nitroaniline derivative.

  • Catalytic Hydrogenation:
    The nitro group is reduced to an amino group using palladium on activated carbon under mild hydrogen pressure and temperature.

  • Salt Formation:
    Due to sensitivity to oxidation, the free amine is isolated as a stable salt with inorganic acids like hydrochloric acid or sulfuric acid.

Reaction conditions and solvents:

Step Reagents/Conditions Notes
Nucleophilic substitution Haloacetamide, acetone or glycol ethers, reflux, iodide catalyst High conversion, crystallizable adducts
Rearrangement DMF or DMAc, sodium/potassium carbonate, 80–120°C Avoid degradation above 140°C
Hydrogenation Pd/C catalyst, mild H₂ pressure, room temp No by-products, no extra purification needed
Salt formation HCl or H₂SO₄, alcohol or ether solvents Stable crystalline salts

This method offers high purity and avoids disruptive by-products in the final step.

Alternative Aminophenol-Based Syntheses (Based on EP Patent EP1646606NWB1)

A broader synthetic approach involves preparing 2-amino-5-(substituted oxymethyl)phenols, which can be further acylated to yield the target acetamide.

  • Starting from various aminophenol derivatives, the oxymethyl group is introduced via substitution reactions.
  • Amino groups are protected or converted to acetamides by reaction with acyl chlorides or acetic anhydride.
  • Reaction conditions vary depending on substituents but generally involve mild heating and organic solvents.

Representative data on aminophenol derivatives usage (molar ratios or equivalents) in synthesis:

Aminophenol Derivative Relative Usage (equiv.)
4-Aminophenol 0.2
3-Aminophenol 1.0
1,3-Dihydroxybenzene 1.6
4-Amino-3-methylphenol 0.2

The choice of aminophenol and reaction conditions affects the yield and purity of the final acetamide.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents Solvents/Conditions Advantages References
Acyl Halide Intermediate Acid derivatives + N-(4'-hydroxyphenyl)acetamide SOCl₂, PCl₅, PBr₃; acyl halide formation Anhydrous solvents, reflux High yield, well-established, pharmaceutical relevance
Halogenoacetamide Route 2-methoxymethyl-4-nitrophenol + haloacetamide Iodoacetamide/bromoacetamide/chloroacetamide + iodide catalyst Acetone or glycol ethers, reflux; DMF for rearrangement; Pd/C hydrogenation High purity, no by-products, salt stabilization
Aminophenol-Based Synthesis Various aminophenols Acyl chlorides or acetic anhydride Mild heating, organic solvents Flexible substrate scope, tunable conditions

Research Outcomes and Analytical Data

  • The acyl halide method yields products with melting points around 210°C and distinct TLC profiles (Rf ~0.43 in chloroform/acetic acid solvent systems), confirming purity.
  • The halogenoacetamide route avoids by-products in hydrogenation, simplifying purification and improving yield and stability via salt formation.
  • Aminophenol derivatives show variable reactivity and yield depending on substitution patterns, influencing the efficiency of final acetamide formation.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide has a molecular formula that includes two hydroxyl groups and a methoxymethyl substituent on a phenyl ring. Its molar mass is approximately 211.21 g/mol, which contributes to its chemical reactivity and biological activity. The presence of hydroxyl groups enhances its solubility in biological systems, making it a candidate for various applications.

Pharmaceutical Applications

  • Therapeutic Potential
    This compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may exhibit anti-inflammatory and antioxidant properties, which are crucial in treating various diseases, including neurodegenerative disorders and cancer .
  • Mechanism of Action Studies
    Research into the interactions of this compound with biomolecules can provide insights into its mechanism of action. Studies have shown that compounds with similar structures often engage in hydrogen bonding and hydrophobic interactions with proteins, which can lead to therapeutic effects .
  • Comparative Effectiveness
    The compound's effectiveness can be compared to other phenolic compounds. For instance, its structural analogs, such as N-(4-hydroxyphenyl)acetamide and 2,5-Dihydroxyacetophenone, have demonstrated varying degrees of biological activity. This comparative analysis can help elucidate the specific benefits of this compound .

Biochemical Research

  • Enzyme Inhibition Studies
    The compound's hydroxyl groups may allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. Research has indicated that similar compounds can inhibit enzymes linked to oxidative stress, suggesting that this compound could play a role in reducing oxidative damage in cells .
  • Cell Culture Experiments
    Preliminary studies using cell cultures have shown that this compound might influence cell proliferation and apoptosis pathways. Such experiments are critical for understanding how this compound could be utilized in cancer therapy or regenerative medicine .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic applications of similar compounds:

  • Anti-Cancer Properties : A study demonstrated that derivatives of hydroquinone exhibited significant anti-cancer effects by inducing apoptosis in cancer cells. This suggests that this compound could potentially offer similar benefits .
  • Neurological Disorders : Research indicates that compounds with multiple hydroxyl groups can cross the blood-brain barrier and exert neuroprotective effects. This opens avenues for exploring its use in treating conditions like Alzheimer's disease .

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundTwo hydroxyl groups, methoxymethyl groupEnhanced solubility and potential biological activity
N-(4-hydroxyphenyl)acetamideHydroxyl group on para positionLacks additional hydroxyl groups
2,5-DihydroxyacetophenoneHydroxyl groups at positions 2 and 5Lacks methoxymethyl substituent
N-(3-methoxyphenyl)acetamideMethoxy substitution on the phenyl ringDoes not have hydroxyl groups

Mechanism of Action

The mechanism of action of N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The methoxymethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of N-(substituted phenyl)acetamides is heavily influenced by substituent patterns. Below is a comparative analysis of key analogues:

Compound Substituents Key Properties Biological Relevance
N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide 2,5-dihydroxy; 4-methoxymethyl Moderate hydrophilicity due to hydroxyls; methoxymethyl enhances lipophilicity Potential antioxidant/anti-inflammatory activity (inferred from phenolic structure)
Paracetamol (N-(4-hydroxyphenyl)acetamide) 4-hydroxy High water solubility; rapid absorption Analgesic, antipyretic
N-(3-chloro-4-hydroxyphenyl)acetamide 4-hydroxy; 3-chloro Increased electron-withdrawing effect (Cl); reduced solubility vs. paracetamol Photodegradation product of paracetamol; potential toxicity concerns
N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide 2,5-difluoro; thienopyrimidin core High lipophilicity (F substituents); heterocyclic backbone Likely kinase inhibitor or antimicrobial (based on thienopyrimidin motifs)
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro; 2-nitro; methylsulfonyl Strong electron-withdrawing groups; low solubility Intermediate for heterocyclic synthesis (e.g., thiadiazoles)
N-(2,5-dimethylphenyl)acetamide 2,5-dimethyl Steric hindrance; high lipophilicity Herbicide precursor or antimicrobial (inferred from alkyl substituents)

Stability and Reactivity

  • Photodegradation : Paracetamol derivatives with chloro substituents (e.g., compound 4) undergo photolysis, forming toxic byproducts . The methoxymethyl group in the target compound may confer greater UV stability compared to halogens.
  • Synthetic Utility : N-(4-chloro-2-nitrophenyl)acetamide () is a key intermediate for sulfur-containing heterocycles, whereas the target compound’s hydroxyl and methoxymethyl groups may favor glycosylation or etherification reactions .

Biological Activity

N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide, a compound with significant potential in pharmaceutical applications, exhibits a variety of biological activities attributed to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C_{12}H_{15}N O_{3}
  • Molar Mass : Approximately 211.21 g/mol
  • Functional Groups : Contains two hydroxyl groups and a methoxymethyl group, which enhance its solubility and biological activity compared to similar compounds.

The compound's structure allows it to participate in various chemical reactions typical for phenolic compounds, such as oxidation and substitution reactions, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action may involve the induction of apoptosis in cancer cells. For instance, compounds with structural similarities have shown efficacy in activating caspases involved in the apoptotic pathway. Research indicates that derivatives of acetamides can exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer) through MTT assays .

Compound Cell Line IC50 Value (µM) Mechanism
This compoundMCF7TBDApoptosis induction
N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamideHCT-11612.3Caspase activation
N-(4-hydroxyphenyl)acetamidePC315.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar acetamide derivatives possess activity against gram-positive bacteria and fungi. The presence of hydroxyl groups is believed to enhance the interaction with microbial membranes, leading to increased efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells.
  • Antioxidant Activity : Hydroxyl groups may contribute to free radical scavenging properties.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor growth and microbial metabolism.

Case Studies and Research Findings

Several research studies have focused on the biological implications of similar acetamide compounds:

  • A study on 1,3,4-thiadiazole derivatives demonstrated significant anticancer activity through apoptosis induction mechanisms involving caspase activation .
  • Investigations into bioactive phenolic compounds indicated that modifications in hydroxyl group positioning can drastically alter biological efficacy against pathogens .

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